5,5,5-Trifluoropentan-1-ol
Overview
Description
5,5,5-Trifluoropentan-1-ol is an organic compound with the molecular formula C5H9F3O. It is a fluorinated alcohol characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanol chain. This compound is notable for its unique chemical properties, which are influenced by the strong electronegativity of the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoropentan-1-ol typically involves the reduction of 5,5,5-trifluoropentanoic acid using lithium aluminium tetrahydride in diethyl ether at temperatures ranging from -78°C to 20°C . The reaction is quenched with Glauber’s salt to yield the desired alcohol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5,5,5-Trifluoropentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products:
Oxidation: 5,5,5-Trifluoropentanoic acid.
Reduction: 5,5,5-Trifluoropentane.
Substitution: 5,5,5-Trifluoropentyl chloride.
Scientific Research Applications
5,5,5-Trifluoropentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: It serves as a precursor for the synthesis of bioactive molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoropentan-1-ol is primarily influenced by the presence of the trifluoromethyl group, which affects the electron density distribution along the molecule. This can lead to unique interactions with molecular targets, such as enzymes and receptors, altering their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5,5,5-Trifluoropentanoic acid: The carboxylic acid derivative of 5,5,5-Trifluoropentan-1-ol.
5,5,5-Trifluoropentane: The fully reduced form of the compound.
5,5,5-Trifluoropentyl chloride: A chlorinated derivative obtained through substitution reactions.
Uniqueness: this compound is unique due to its balanced combination of a hydroxyl group and a trifluoromethyl group, which imparts distinct chemical reactivity and physical properties. This makes it a versatile intermediate in the synthesis of various fluorinated compounds and a valuable tool in scientific research .
Properties
IUPAC Name |
5,5,5-trifluoropentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c6-5(7,8)3-1-2-4-9/h9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHMIKSCDKSJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377829 | |
Record name | 5,5,5-trifluoropentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352-61-4 | |
Record name | 5,5,5-trifluoropentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5,5-trifluoropentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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